molecular formula C15H13F3O2S B6384631 5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261921-41-8

5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384631
CAS RN: 1261921-41-8
M. Wt: 314.3 g/mol
InChI Key: HBABQQYXOOEBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, is a chemical compound of interest to the scientific research community due to its potential applications in various fields. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, has been used in the scientific research community for various applications. It has been studied for its potential use in the synthesis of pharmaceuticals and agrochemicals, as well as its potential use as an intermediate in the synthesis of other compounds. It has also been studied for its potential use in the synthesis of materials for use in organic electronics.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, is not fully understood. However, it is believed that the compound acts as an electron donor and can form strong hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways, such as forming complexes or catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, are not fully understood. However, it has been suggested that the compound may have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been suggested that the compound may be able to modulate the activity of certain enzymes, such as acetylcholinesterase, and may be able to interact with certain receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, in lab experiments include its relatively low cost and its high purity. Additionally, the compound is stable and can be stored for long periods of time without degrading. The main limitation of the compound is that it is not water soluble, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into the compound’s mechanism of action and its potential use in organic electronics is warranted. Finally, further research into the compound’s potential use in the synthesis of materials for use in nanotechnology is also an area of potential interest.

Synthesis Methods

5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol, 95%, is synthesized via a reaction between 4-ethylthiophenol and trifluoromethoxybenzaldehyde. This reaction requires a catalyst, such as sodium hydroxide, and is performed in an organic solvent. The product is isolated via column chromatography, and then purified to 95% purity.

properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2S/c1-2-21-14-5-3-10(4-6-14)11-7-12(19)9-13(8-11)20-15(16,17)18/h3-9,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBABQQYXOOEBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylthiophenyl)-3-trifluoromethoxyphenol

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